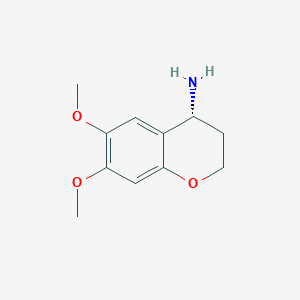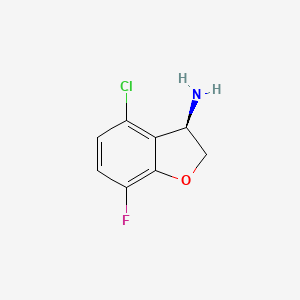
(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a chloro and fluoro substituent on the benzofuran ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Medicine
In medicinal chemistry, ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering new avenues for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the ®-configuration, which may affect its biological activity.
4-Chloro-2,3-dihydrobenzofuran-3-amine: Lacks the fluoro substituent, resulting in different chemical properties.
7-Fluoro-2,3-dihydrobenzofuran-3-amine: Lacks the chloro substituent, leading to variations in reactivity.
Uniqueness
®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific ®-configuration and the presence of both chloro and fluoro substituents
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
SZNCCISADORZFQ-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)F)Cl)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



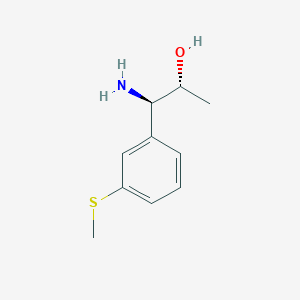
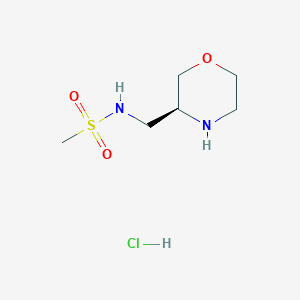

![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
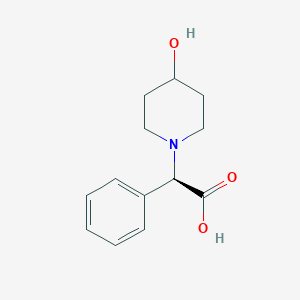



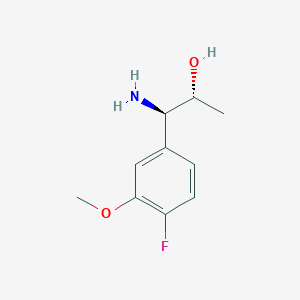
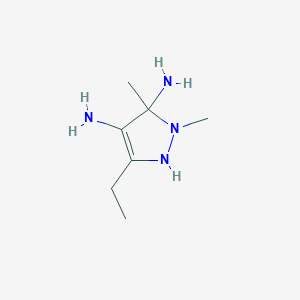

![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
